BENZYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
BENZYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C27H21NO5S . This compound is notable for its unique structure, which includes a benzofuran core, a naphthylsulfonyl group, and a benzyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of BENZYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Naphthylsulfonyl Group: This step involves the sulfonylation of the benzofuran core using 2-naphthylsulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
BENZYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of BENZYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The naphthylsulfonyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
BENZYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another therapeutic agent for skin conditions.
Angelicin: Known for its biological activities.
These compounds share the benzofuran core but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21NO5S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
benzyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H21NO5S/c1-18-26(27(29)32-17-19-7-3-2-4-8-19)24-16-22(12-14-25(24)33-18)28-34(30,31)23-13-11-20-9-5-6-10-21(20)15-23/h2-16,28H,17H2,1H3 |
InChI Key |
SKAAOJPQLKXICH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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